REACTION_SMILES
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[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[c:7]2[c:8]([s:9][c:10]1[NH2:11])[cH:12][cH:13][cH:14][cH:15]2.[Cl:29][CH:30]([Cl:31])[Cl:32].[Na+:28].[O-:24][C:25]([OH:26])=[O:27]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[c:7]2[c:8]([s:9][c:10]1[NH2:11])[cH:12][c:13]([Br:16])[cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(N)sc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c(N)sc2cc(Br)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |